molecular formula C16H17N3O5S B2661364 2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide CAS No. 919052-59-8

2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide

Cat. No.: B2661364
CAS No.: 919052-59-8
M. Wt: 363.39
InChI Key: UAHKZCKQWUHUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide (CAS: 919052-59-8, MDL: MFCD03460153) is a benzamide derivative characterized by a hydroxyl group at the 2-position of the benzene ring, a morpholinosulfonyl substituent at the 5-position, and a pyridin-3-ylamide moiety . Its molecular formula is C₁₆H₁₇N₃O₅S, with an average mass of 363.39 g/mol. The compound’s structural uniqueness lies in the sulfonyl-linked morpholine group, which may enhance polarity and influence pharmacokinetic properties.

Properties

IUPAC Name

2-hydroxy-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-15-4-3-13(25(22,23)19-6-8-24-9-7-19)10-14(15)16(21)18-12-2-1-5-17-11-12/h1-5,10-11,20H,6-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHKZCKQWUHUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-hydroxybenzoic acid with thionyl chloride to form 2-hydroxybenzoyl chloride, which is then reacted with pyridin-3-ylamine to form 2-hydroxy-N-(pyridin-3-yl)benzamide.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced by reacting the intermediate 2-hydroxy-N-(pyridin-3-yl)benzamide with morpholine and sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of 2-keto-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide.

    Reduction: Formation of 2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural Features

The compound is compared to six benzamide/thiazole derivatives (4d–4i) from a 2021 study and flumbatinib, a WHO-recognized antineoplastic agent . Key structural differences include:

Compound Name/ID Core Structure Substituents Key Functional Groups
Target Compound Benzamide 2-OH, 5-(morpholinosulfonyl), N-(pyridin-3-yl) Sulfonylmorpholine, pyridinylamide
4d, 4e, 4f () Thiazole-benzamide 3,4-Dichlorobenzamide, morpholinomethyl/piperazinylmethyl groups on thiazole Thiazole ring, halogenated benzamide
Flumbatinib () Benzamide 4-Methylpiperazinylmethyl, trifluoromethyl, pyrimidinylamino-pyridine Piperazine, trifluoromethyl, pyrimidine

Key Observations :

  • Unlike flumbatinib’s trifluoromethyl and pyrimidine groups (critical for kinase inhibition), the target compound’s sulfonylmorpholine may confer distinct electronic effects, enhancing solubility but reducing lipophilicity .

Physicochemical Properties

Data from reveals that thiazole-containing analogs (4d–4i) are white/yellow solids with melting points ranging from 168–245°C, validated via HRMS and NMR . For the target compound, specific physical data (e.g., melting point, solubility) are unavailable in the provided evidence. However:

  • The 2-hydroxy group may enable hydrogen bonding, a feature absent in non-hydroxylated analogs like flumbatinib .

Biological Activity

2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide, with the CAS number 919052-59-8, is a complex organic compound that has attracted considerable attention in scientific research due to its potential biological activities. The compound features a unique structure characterized by a hydroxyl group, a morpholinosulfonyl moiety, and a pyridinyl group attached to a benzamide core. This article explores the biological activity of this compound, including its mechanism of action, applications in medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₇N₃O₅S, with a molecular weight of 363.4 g/mol. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in biological applications.

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₅S
Molecular Weight363.4 g/mol
CAS Number919052-59-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and subsequent catalytic actions. This mechanism is crucial for its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibition properties. For example, studies have shown that it can inhibit certain kinases involved in cancer cell proliferation, demonstrating potential as an anticancer agent.

Receptor Binding

The binding affinity of this compound to various receptors has been investigated. Its interaction with the cannabinoid receptor type 2 (CB2) has been noted, suggesting possible applications in pain management and inflammatory diseases.

Applications in Medicine

  • Anticancer Properties : The compound's ability to inhibit specific kinases makes it a candidate for cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating immune responses.
  • Biochemical Probes : Due to its specific interactions with biological targets, it can serve as a biochemical probe for studying cellular mechanisms.

Comparative Studies

Comparative research has been conducted with similar compounds such as:

  • 2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
  • 2-hydroxy-5-(morpholinosulfonyl)-N-(quinolin-3-yl)benzamide

These studies reveal that variations in the position of the pyridinyl group significantly affect the biological activity and binding affinity of the compounds.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated reduced cell viability upon treatment with this compound.
  • Inflammatory Models : Animal models of inflammation showed decreased swelling and pain when treated with the compound, indicating its potential therapeutic benefits.

Q & A

Basic: What are the standard synthetic routes for 2-hydroxy-5-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide?

Answer:
The synthesis typically involves multi-step reactions starting with sulfonation of the benzamide core, followed by coupling with morpholine derivatives. Key steps include:

  • Sulfonation: Introduction of the sulfonyl group at the 5-position of the benzamide using chlorosulfonic acid under controlled temperature (0–5°C) .
  • Morpholine coupling: Reaction with morpholine in the presence of a coupling agent (e.g., DCC or EDC) to form the morpholinosulfonyl moiety .
  • Pyridine substitution: Amide bond formation between the hydroxyl-substituted benzamide and 3-aminopyridine via nucleophilic acyl substitution .
    Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Advanced: How can reaction conditions be optimized to improve the yield of the sulfonation step?

Answer:
Optimization requires balancing temperature, stoichiometry, and solvent polarity:

  • Temperature control: Maintaining 0–5°C during sulfonation minimizes side reactions (e.g., over-sulfonation) .
  • Solvent selection: Dichloromethane or DMF enhances reagent solubility while stabilizing intermediates .
  • Catalysts: Use of catalytic pyridine to neutralize HCl byproducts improves reaction efficiency .
    Post-reaction quenching with ice-water and rapid extraction prevent degradation.

Basic: What methods are used to determine the solubility of this compound in different solvents?

Answer:
Standard methods include:

  • Shake-flask technique: Saturation solubility is measured by equilibrating excess compound in a solvent (e.g., water, DMSO) at 25°C, followed by HPLC or UV-Vis analysis .
  • Thermodynamic modeling: Hansen solubility parameters predict miscibility based on hydrogen bonding, polarity, and dispersion interactions .

Advanced: How can differential scanning calorimetry (DSC) and X-ray diffraction (XRD) elucidate polymorphic stability?

Answer:

  • DSC: Identifies melting points and phase transitions. A sharp endothermic peak indicates crystalline form, while broad peaks suggest amorphous regions .
  • XRD: Diffraction patterns distinguish polymorphs (e.g., Form I vs. Form II) by comparing d-spacings and peak intensities .
    Stability studies under humidity/temperature stress (40°C/75% RH for 4 weeks) correlate physical forms with degradation pathways.

Basic: What biological targets are associated with this compound’s bioactivity?

Answer:
The compound shows affinity for enzymes like h-NTPDases (IC50 < 1 µM) and bacterial biosynthetic proteins (e.g., dihydrofolate reductase), attributed to its sulfonyl and pyridinyl groups . Assays include:

  • Enzyme inhibition: Fluorescence-based assays using purified h-NTPDase2 .
  • Antimicrobial testing: Broth microdilution against S. aureus and E. coli .

Advanced: How can contradictory bioactivity data between enzyme inhibition and cell-based assays be resolved?

Answer:
Contradictions often arise from:

  • Membrane permeability: Poor cellular uptake may reduce efficacy despite strong in vitro enzyme inhibition. Use logP calculations (e.g., >3 for optimal permeability) and Caco-2 monolayer assays .
  • Off-target effects: Proteome-wide profiling (e.g., kinome screens) identifies non-specific interactions .
  • Metabolic stability: LC-MS/MS monitors metabolite formation in hepatic microsomes .

Basic: What analytical techniques validate the compound’s purity and identity?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
  • NMR: 1H/13C spectra confirm substituent positions (e.g., sulfonyl proton absence at δ 7.5–8.0 ppm) .
  • HRMS: Exact mass matches theoretical [M+H]+ (e.g., m/z 403.0921) .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) characterize degradation products?

Answer:

  • Forced degradation: Expose the compound to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2O2), and UV light .
  • LC-MS/MS: Identifies degradation products via fragmentation patterns (e.g., loss of morpholinosulfonyl group, m/z −141) .
  • Kinetic modeling: Arrhenius plots predict shelf-life under accelerated conditions .

Basic: How does the morpholinosulfonyl group influence pharmacokinetics?

Answer:
The group enhances:

  • Solubility: Sulfonyl oxygen atoms form hydrogen bonds with aqueous media .
  • Binding affinity: Morpholine’s conformational flexibility improves target engagement .
  • Metabolic stability: Resistance to CYP450 oxidation due to electron-withdrawing sulfonyl .

Advanced: What strategies mitigate enantiomeric interference in chiral derivatives of this compound?

Answer:

  • Chiral chromatography: Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol .
  • Asymmetric synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) control stereochemistry during benzamide coupling .
  • Circular dichroism (CD): Confirms enantiopurity by comparing Cotton effects with standards .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature: Store at −20°C in amber vials to prevent light-induced degradation .
  • Atmosphere: Argon or nitrogen gas minimizes oxidation .
  • Desiccants: Silica gel maintains <10% humidity in sealed containers .

Advanced: How can isothermal titration calorimetry (ITC) quantify target binding thermodynamics?

Answer:

  • Protocol: Titrate compound into target protein (e.g., h-NTPDase2) in PBS buffer (pH 7.4) at 25°C .
  • Data analysis: Fit binding isotherms to a one-site model to calculate ΔG, ΔH, and Kd .
  • Competitive assays: Co-inject known inhibitors (e.g., ARL67156) to validate specificity .

Basic: How are structure-activity relationships (SAR) studied for this compound?

Answer:

  • Analog synthesis: Vary substituents (e.g., replace morpholine with piperazine) and test bioactivity .
  • 3D-QSAR: CoMFA or CoMSIA models correlate molecular fields (steric, electrostatic) with IC50 values .

Advanced: What computational methods predict off-target interactions?

Answer:

  • Molecular docking: AutoDock Vina screens against PDB targets (e.g., 4XND for h-NTPDase2) .
  • Machine learning: Train Random Forest models on ChEMBL bioactivity data to flag promiscuous binding .
  • MD simulations: GROMACS assesses binding stability over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.